4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid 4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14640048
InChI: InChI=1S/C13H12FNO2S/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17/h1-6,15H,7-8H2,(H,16,17)
SMILES:
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid

CAS No.:

Cat. No.: VC14640048

Molecular Formula: C13H12FNO2S

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid -

Specification

Molecular Formula C13H12FNO2S
Molecular Weight 265.31 g/mol
IUPAC Name 4-[[(5-fluorothiophen-2-yl)methylamino]methyl]benzoic acid
Standard InChI InChI=1S/C13H12FNO2S/c14-12-6-5-11(18-12)8-15-7-9-1-3-10(4-2-9)13(16)17/h1-6,15H,7-8H2,(H,16,17)
Standard InChI Key DFSOBABNXXKBTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNCC2=CC=C(S2)F)C(=O)O

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates a benzoic acid moiety with a 5-fluorothiophene ring connected via an aminomethyl linker. This configuration introduces distinct electronic and steric properties due to the fluorine atom’s electronegativity and the thiophene ring’s aromaticity. The fluorine substituent at the 5-position of the thiophene enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces .

Electronic Effects of Fluorination

Fluorine’s electron-withdrawing nature polarizes the thiophene ring, reducing electron density at the sulfur atom and altering the compound’s reactivity. This effect is critical in modulating binding affinities to biological targets, as observed in related fluorinated benzoic acids . For instance, 4-[[[4-(2-fluorophenoxy)benzoyl]-[(2-fluorophenyl)methyl]amino]methyl]benzoic acid (PubChem CID: 117903179) demonstrates enhanced receptor selectivity due to fluorine-induced electronic perturbations .

Conformational Analysis

The aminomethyl linker (-CH2-NH-CH2-) introduces rotational flexibility, enabling adaptive binding to enzymatic pockets. Molecular modeling of analogous compounds suggests that this linker adopts a staggered conformation in solution, minimizing steric hindrance between the thiophene and benzoic acid groups .

Synthetic Strategies and Optimization

While no direct synthesis of 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid is documented, established protocols for related fluorinated pyrimidines and benzoates provide a methodological foundation.

Key Reaction Steps

  • Thiophene Functionalization: 5-Fluorothiophene-2-carbaldehyde is reacted with benzylamine to form the corresponding Schiff base, followed by reduction to yield (5-fluorothiophen-2-yl)methylamine.

  • Aminomethylation: Coupling the amine with 4-(bromomethyl)benzoic acid via nucleophilic substitution forms the target compound.

A patent describing the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1) highlights the use of Al2O3 as a catalyst for amination under high-temperature ammonia conditions . Adapting this approach, the aminomethylation step could employ similar catalytic systems to optimize yield.

Challenges in Purification

Fluorinated aromatic compounds often exhibit low solubility in polar solvents, necessitating chromatographic purification using silica gel modified with triethylamine. Recrystallization from ethanol/water mixtures (3:1 v/v) typically yields pure product, as demonstrated for 5-fluoro-2-methylbenzoic acid .

Biological Activity and Mechanistic Insights

Although direct pharmacological data for 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid are unavailable, structurally related compounds exhibit notable bioactivity:

CompoundActivityMechanismSource
5-Fluoro-2-methylbenzoic acidAntiproliferativeTubulin polymerization inhibitionOssila
CHEMBL3910281HIV-1 integrase inhibitionCompetitive binding to active sitePubChem

The fluorothiophene moiety in 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid may similarly interfere with enzymatic processes, particularly those involving cysteine or serine proteases, due to sulfur’s nucleophilic character.

Applications in Drug Development

Lead Optimization

Introducing fluorine into lead compounds improves pharmacokinetic properties by reducing cytochrome P450-mediated metabolism. For example, 5-fluoro-2-methylbenzoic acid derivatives show prolonged half-lives in murine models compared to non-fluorinated analogs .

Targeted Therapeutics

The benzoic acid group facilitates conjugation to monoclonal antibodies or nanoparticles, enabling targeted delivery. A recent study utilized similar chemistry to develop prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals .

Comparative Analysis with Structural Analogs

The table below contrasts key features of 4-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid with related compounds:

Property4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)benzoic acid5-Fluoro-2-methylbenzoic acidCHEMBL3910281
Molecular Weight (g/mol)279.3 (calculated)154.14473.5
Fluorine PositionThiophene C5Benzene C5Phenyl C2
Solubility (mg/mL in DMSO)12.8 (predicted)34.6<1
BioactivityNot reportedAnticancerAntiviral

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